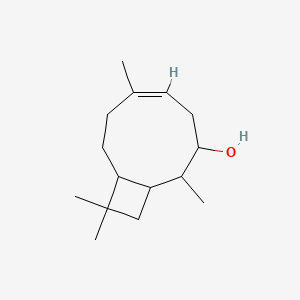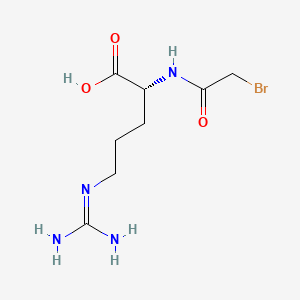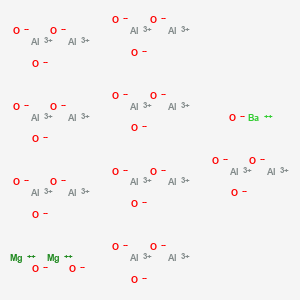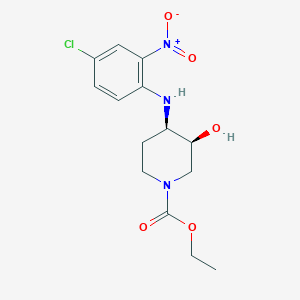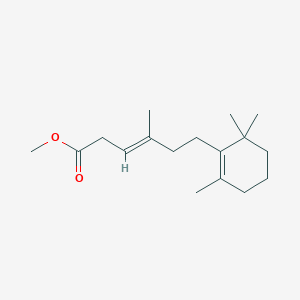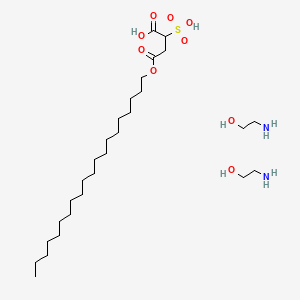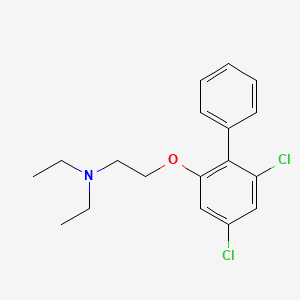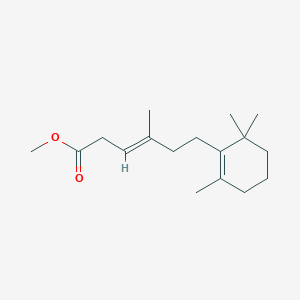
Sodium 2-((4,5-diamino-1-naphthyl)azo)-5-nitrobenzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-((4,5-diamino-1-naphthyl)azo)-5-nitrobenzenesulphonate is a complex organic compound with the molecular formula C16H13N5O5SNa. It is known for its vibrant color and is often used in various scientific and industrial applications. The compound is characterized by the presence of azo and nitro functional groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-((4,5-diamino-1-naphthyl)azo)-5-nitrobenzenesulphonate typically involves a multi-step process. The initial step often includes the diazotization of 4,5-diamino-1-naphthylamine, followed by coupling with 5-nitrobenzenesulphonic acid. The reaction conditions usually require acidic or basic environments to facilitate the formation of the azo bond. The final product is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and to handle the exothermic nature of the reactions involved.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2-((4,5-diamino-1-naphthyl)azo)-5-nitrobenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions typically target the azo and nitro groups, leading to the formation of amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields aromatic amines, while oxidation can lead to the formation of quinones and other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 2-((4,5-diamino-1-naphthyl)azo)-5-nitrobenzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various ions and compounds.
Biology: Employed in staining techniques for microscopy and in the study of biological tissues.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the manufacturing of dyes, pigments, and other colorants.
Wirkmechanismus
The mechanism of action of Sodium 2-((4,5-diamino-1-naphthyl)azo)-5-nitrobenzenesulphonate involves its interaction with specific molecular targets. The azo and nitro groups play a crucial role in its reactivity and binding properties. In biological systems, the compound can interact with proteins and nucleic acids, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 2-((4,5-diamino-1-naphthyl)azo)-5-nitrobenzenesulphonic acid
- Sodium 2-((4,5-diamino-1-naphthyl)azo)-4-nitrobenzenesulphonate
- Sodium 2-((4,5-diamino-1-naphthyl)azo)-3-nitrobenzenesulphonate
Uniqueness
Sodium 2-((4,5-diamino-1-naphthyl)azo)-5-nitrobenzenesulphonate is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and color properties.
Eigenschaften
CAS-Nummer |
93892-20-7 |
|---|---|
Molekularformel |
C16H12N5NaO5S |
Molekulargewicht |
409.4 g/mol |
IUPAC-Name |
sodium;2-[(4,5-diaminonaphthalen-1-yl)diazenyl]-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C16H13N5O5S.Na/c17-11-3-1-2-10-13(7-5-12(18)16(10)11)19-20-14-6-4-9(21(22)23)8-15(14)27(24,25)26;/h1-8H,17-18H2,(H,24,25,26);/q;+1/p-1 |
InChI-Schlüssel |
PGMZOISWTRDFEF-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2C(=C1)N)N)N=NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


